molecular formula C8H8BrClN4 B13455156 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride

Cat. No.: B13455156
M. Wt: 275.53 g/mol
InChI Key: RYJJDPCHWRYDTH-UHFFFAOYSA-N
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Description

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom, a triazole ring, and an aniline group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole-aniline derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of pathogens .

Properties

Molecular Formula

C8H8BrClN4

Molecular Weight

275.53 g/mol

IUPAC Name

4-bromo-2-(1,2,4-triazol-1-yl)aniline;hydrochloride

InChI

InChI=1S/C8H7BrN4.ClH/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13;/h1-5H,10H2;1H

InChI Key

RYJJDPCHWRYDTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NC=N2)N.Cl

Origin of Product

United States

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